molecular formula C18H26N2O2 B2741512 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide CAS No. 941978-39-8

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide

Cat. No.: B2741512
CAS No.: 941978-39-8
M. Wt: 302.418
InChI Key: AOZJBIPBDZGFAQ-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide is a synthetic organic compound It is characterized by a complex structure that includes a piperidine ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the final assembly of the butanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenylbutanamides. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-11-14(19-16(21)12-18(2,3)4)8-9-15(13)20-10-6-5-7-17(20)22/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZJBIPBDZGFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC(C)(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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